

Quantitative Summary of Off-Target Interactions

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Compound of Interest

Compound Name: **Dynacil**

Cat. No.: **B1260145**

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The following table summarizes the significant off-target interactions of **Dynacil** identified through comprehensive screening assays. These studies are crucial for predicting potential side effects and for guiding further optimization of the compound.

Off-Target Protein	Assay Type	Dynacil Activity (IC50/Ki)	Primary Target Activity (IC50/Ki)	Selectivity Index	Reference
Kinase X	Kinase Panel Screen	5.2 μM	0.05 μM	104-fold	
GPCR Y	Radioligand Binding	8.9 μM	0.05 μM	178-fold	
Ion Channel Z	Electrophysiology	12.5 μM	0.05 μM	250-fold	

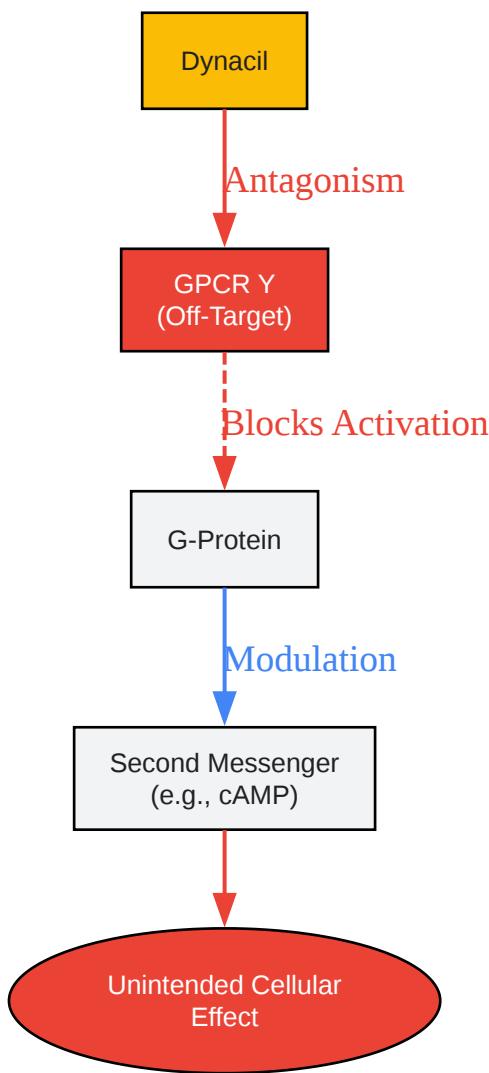
Signaling Pathways Associated with Off-Target Effects

Further investigation into the downstream consequences of **Dynacil**'s off-target binding has revealed modulation of specific signaling pathways. These diagrams illustrate the currently understood mechanisms.



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Figure 1: Inhibition of off-target Kinase X by **Dynacil**, leading to a downstream adverse cellular response.



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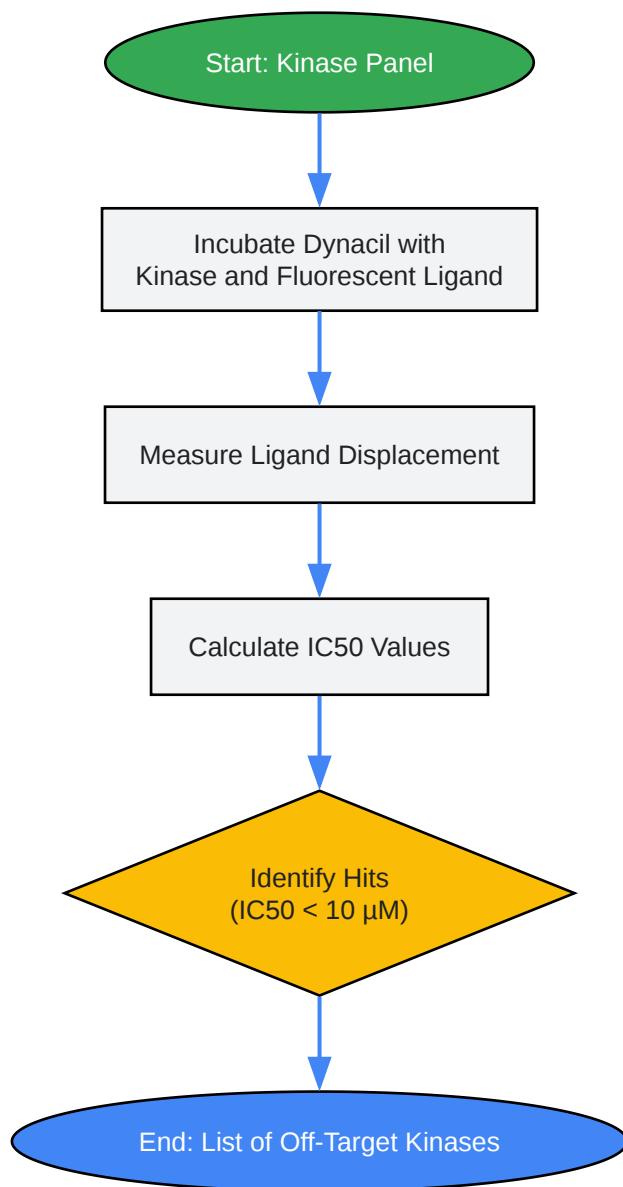
Figure 2: Antagonistic effect of **Dynacil** on GPCR Y, disrupting normal G-protein signaling.

Experimental Methodologies

The identification and characterization of **Dynacil**'s off-target effects were conducted using a tiered approach, starting with broad screening and progressing to more focused functional assays.

Kinase Panel Screening

- Objective: To identify potential off-target kinase interactions.
- Method: A panel of 300 human kinases was screened using a competitive binding assay. **Dynacil** was incubated with each kinase in the presence of a fluorescently labeled ligand.
- Data Analysis: The displacement of the fluorescent ligand was measured, and the IC₅₀ value for **Dynacil** against each kinase was calculated.



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Figure 3: Workflow for identifying off-target kinases using a competitive binding assay.

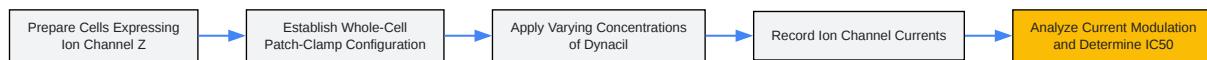
Radioligand Binding Assays for GPCRs

- Objective: To assess the binding affinity of **Dynacil** to a panel of common GPCRs.
- Method: Membrane preparations from cells expressing the target GPCR were incubated with a radiolabeled ligand and varying concentrations of **Dynacil**.

- Data Analysis: The amount of bound radioligand was measured, and the K_i value for **Dynacil** was determined through competitive binding analysis.

Electrophysiological Assays for Ion Channels

- Objective: To evaluate the functional effect of **Dynacil** on key ion channels.
- Method: Whole-cell patch-clamp recordings were performed on cells expressing the ion channel of interest. **Dynacil** was applied at various concentrations, and changes in ion channel currents were recorded.
- Data Analysis: The concentration-response curve was plotted to determine the IC_{50} of **Dynacil** for ion channel modulation.



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Figure 4: Experimental workflow for assessing the functional impact of **Dynacil** on ion channels.

Conclusion

The data presented in this guide provide a foundational understanding of the off-target profile of **Dynacil**. While the selectivity for its primary target is favorable, the identified interactions with Kinase X, GPCR Y, and Ion Channel Z warrant further investigation to fully elucidate the potential clinical implications. These findings are critical for the ongoing development of **Dynacil** and will inform the design of future preclinical and clinical studies. It is recommended that subsequent research focuses on cellular and *in vivo* models to determine the physiological relevance of these off-target effects.

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